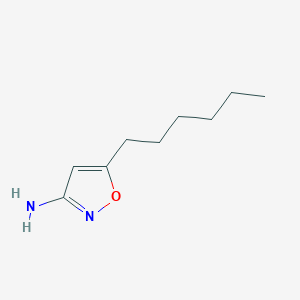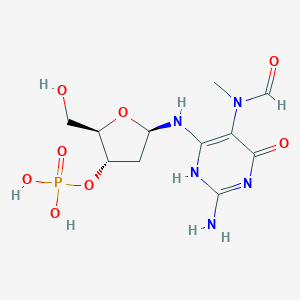
2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate, also known as dMMoP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This molecule is a derivative of the nucleotide guanosine monophosphate (GMP) and has been found to have a wide range of applications in scientific research.
Mécanisme D'action
The mechanism of action of 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate involves the inhibition of IMPDH, which is an enzyme that catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This reaction is a key step in the synthesis of both DNA and RNA. By inhibiting IMPDH, this compound can block the synthesis of DNA and RNA, leading to the death of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has also been found to have a number of other biochemical and physiological effects. Studies have shown that this compound can inhibit the replication of the hepatitis C virus, making it a potential treatment for this disease. Additionally, this compound has been found to have anti-inflammatory properties, which could make it a potential treatment for conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using this compound in lab experiments is that it can be difficult to work with due to its hydrophobic nature.
Orientations Futures
There are a number of potential future directions for the study of 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate. One area of research could be the development of new cancer treatments based on the inhibition of IMPDH. Additionally, further studies could be conducted to explore the potential applications of this compound in the treatment of other diseases, such as hepatitis C and rheumatoid arthritis. Finally, new methods could be developed for the synthesis of this compound that could make it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate involves a series of chemical reactions that begin with the starting material, guanosine. The first step in the synthesis involves the conversion of guanosine to 2'-deoxyguanosine. This is followed by the addition of a methyl group at the N(5) position of the purine ring and the formylation of the N(5) position. The final step in the synthesis involves the addition of three amino groups to the pyrimidine ring, resulting in the formation of this compound.
Applications De Recherche Scientifique
DMMoP has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2'-Deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by blocking the activity of an enzyme called inosine monophosphate dehydrogenase (IMPDH). This enzyme is essential for the synthesis of DNA and RNA, and its inhibition can lead to the death of cancer cells.
Propriétés
Numéro CAS |
123497-15-4 |
|---|---|
Formule moléculaire |
C11H18N5O8P |
Poids moléculaire |
379.26 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-[[2-amino-5-[formyl(methyl)amino]-6-oxo-1H-pyrimidin-4-yl]amino]-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C11H18N5O8P/c1-16(4-18)8-9(14-11(12)15-10(8)19)13-7-2-5(6(3-17)23-7)24-25(20,21)22/h4-7,17H,2-3H2,1H3,(H2,20,21,22)(H4,12,13,14,15,19)/t5-,6+,7+/m0/s1 |
Clé InChI |
GCBTZSPITZMWJH-RRKCRQDMSA-N |
SMILES isomérique |
CN(C=O)C1=C(NC(=NC1=O)N)N[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)O |
SMILES |
CN(C=O)C1=C(N=C(NC1=O)N)NC2CC(C(O2)CO)OP(=O)(O)O |
SMILES canonique |
CN(C=O)C1=C(NC(=NC1=O)N)NC2CC(C(O2)CO)OP(=O)(O)O |
Synonymes |
2'-deoxy-N(5)-methyl-N(5)-formyl-2,5,6-triamino-4-oxopyrimidine 3'-monophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



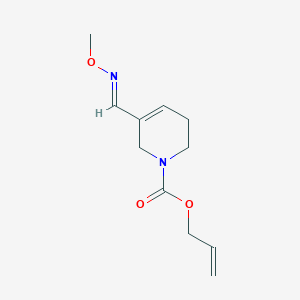

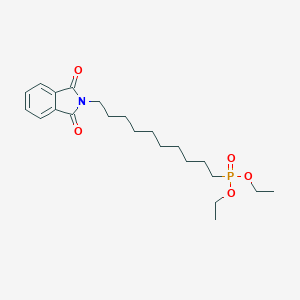


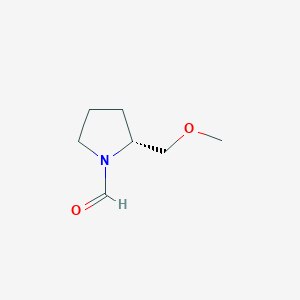
![[2-(Methacryloyloxy)ethyl]trimethylammonium methyl sulfate](/img/structure/B37850.png)
